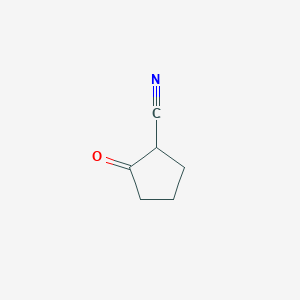

2-Oxocyclopentanecarbonitrile

Description

The exact mass of the compound 2-Oxocyclopentanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxocyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxocyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMQSLPLJDKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875655 | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-29-9 | |

| Record name | 2-Oxocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2941-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxocyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-oxocyclopentanecarbonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the primary synthetic route, including a detailed experimental protocol, and presents a thorough analysis of its spectroscopic and physical properties.

Synthesis of 2-Oxocyclopentanecarbonitrile

The most common and efficient synthesis of 2-oxocyclopentanecarbonitrile is a two-step process commencing with the Thorpe-Ziegler cyclization of adiponitrile to form the intermediate, 2-amino-1-cyclopentene-1-carbonitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the final product.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic scheme for 2-oxocyclopentanecarbonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile via Thorpe-Ziegler Cyclization

This procedure is adapted from established literature protocols.[1][2]

Materials:

-

Adiponitrile (10.8 g, 100 mmol)

-

Potassium tert-butoxide (t-BuOK) (11.2 g, 100 mmol)

-

Toluene (250 mL)

-

Water/ice mixture

-

Hexane

Procedure:

-

A 500-mL round-bottom flask is purged with an inert atmosphere of nitrogen and charged with a mixture of adiponitrile (10.8 g, 100 mmol) in toluene (250 mL).[2]

-

The reaction mixture is heated to 65°C, and potassium tert-butoxide (11.2 g, 100 mmol) is added in portions.[2]

-

The resulting solution is stirred at 80°C for 8 hours.[2]

-

The reaction mixture is then cooled to room temperature and quenched by the addition of 200 mL of a water/ice mixture.[2]

-

The resulting solid is collected by filtration.[2]

-

The filter cake is washed with water (100 mL) and hexane (200 mL) and then dried. This yields 2-amino-1-cyclopentene-1-carbonitrile as an off-white solid.[2]

Step 2: Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile to 2-Oxocyclopentanecarbonitrile

The hydrolysis of the enamine intermediate is achieved through acid catalysis.

Materials:

-

2-Amino-1-cyclopentene-1-carbonitrile

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Water

-

Diethyl ether or other suitable organic solvent

Procedure:

-

The crude 2-amino-1-cyclopentene-1-carbonitrile is suspended in water.

-

The mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-oxocyclopentanecarbonitrile.

-

The crude product can be further purified by vacuum distillation.

Reaction Mechanisms

Thorpe-Ziegler Cyclization of Adiponitrile:

This reaction proceeds via a base-catalyzed intramolecular condensation of the dinitrile.[3][4]

Caption: Mechanism of the Thorpe-Ziegler cyclization of adiponitrile.

Acid-Catalyzed Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile:

The enamine intermediate is hydrolyzed to the corresponding ketone in the presence of aqueous acid.[3][5]

Caption: Mechanism of the acid-catalyzed hydrolysis of the enamine intermediate.

Characterization of 2-Oxocyclopentanecarbonitrile

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [6] |

| Molecular Weight | 109.13 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 258 °C at 760 mmHg | |

| Melting Point | Not reported | |

| Density | 1.084 g/cm³ | |

| Refractive Index | 1.464 |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-oxocyclopentanecarbonitrile is expected to show signals corresponding to the protons on the cyclopentanone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 | Multiplet | 1H | CH (adjacent to C≡N and C=O) |

| ~ 2.2 - 2.6 | Multiplet | 4H | CH₂ (on the cyclopentanone ring) |

| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ (on the cyclopentanone ring) |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 - 220 | C=O (Ketone) |

| ~ 115 - 125 | C≡N (Nitrile) |

| ~ 40 - 50 | CH (adjacent to C≡N and C=O) |

| ~ 20 - 40 | CH₂ (on the cyclopentanone ring) |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the ketone and nitrile functional groups.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch |

| ~ 1750 | Strong | C=O stretch (ketone) |

| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |

2.2.4. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]

| m/z | Proposed Fragment |

| 109 | [M]⁺ (Molecular Ion) |

| 81 | [M - CO]⁺ |

| 82 | [M - HCN]⁺ |

| 54 | [M - CO - HCN]⁺ |

Experimental Workflow

The overall workflow for the synthesis and characterization of 2-oxocyclopentanecarbonitrile is summarized below.

Caption: Experimental workflow for synthesis and characterization.

Safety Information

2-Oxocyclopentanecarbonitrile is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route to 2-oxocyclopentanecarbonitrile and has provided a comprehensive overview of its characterization. The experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and identification of this important chemical intermediate.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Cyanocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanocyclopentanone (CAS No: 2941-29-9) is a versatile bifunctional molecule incorporating both a ketone and a nitrile group.[1] This unique structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1] Its reactivity allows for diverse chemical transformations, enabling the introduction of the cyano group and the cyclopentanone ring into more complex molecular architectures.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective application in chemical synthesis, reaction optimization, and drug design. This guide provides a comprehensive overview of the core physicochemical data of 2-cyanocyclopentanone, details common experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The key physicochemical properties of 2-cyanocyclopentanone are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 258.0 °C (at 760 mmHg) | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| LogP (Octanol/Water) | -0.90 (Calculated) | [2] |

| Topological Polar Surface Area | 40.86 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2-cyanocyclopentanone.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by two prominent absorption bands. A strong, sharp peak is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Another strong absorption, characteristic of a cyclic ketone, will appear in the region of 1740-1750 cm⁻¹ due to the C=O (carbonyl) stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the seven protons on the cyclopentanone ring. The proton at the α-carbon bearing the cyano group is expected to be the most downfield-shifted of the aliphatic protons due to the deshielding effects of both the carbonyl and cyano groups.

-

¹³C NMR : The carbon NMR spectrum will display six distinct signals. The carbonyl carbon will appear significantly downfield (δ > 200 ppm), and the nitrile carbon will be observed in the 115-125 ppm range. The remaining four signals will correspond to the sp³ hybridized carbons of the cyclopentane ring.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z of 109. Key fragmentation patterns would likely involve the loss of CO (m/z 81) and HCN (m/z 82), which are characteristic of such bifunctional compounds.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-cyanocyclopentanone are provided below.

Synthesis via Thorpe-Ziegler Condensation

2-Cyanocyclopentanone can be effectively synthesized from adiponitrile through an intramolecular Thorpe-Ziegler condensation, followed by hydrolysis and decarboxylation of the resulting enamine intermediate.

Materials:

-

Adiponitrile

-

Sodium tert-butoxide (or other suitable strong base)

-

Toluene (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Add sodium tert-butoxide to anhydrous toluene in the flask and stir to create a suspension.

-

Adiponitrile Addition: Dissolve adiponitrile in anhydrous toluene and add it dropwise to the stirred base suspension at a controlled temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to promote the intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and then carefully quench it by slowly adding aqueous hydrochloric acid. This step hydrolyzes the intermediate enamine to the target β-ketonitrile.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product.

-

Washing and Drying: Combine all organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 2-cyanocyclopentanone.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity. The shake-flask method is the classical approach for its experimental determination.

Materials:

-

2-Cyanocyclopentanone

-

n-Octanol (pre-saturated with water)

-

Distilled water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

-

Vortex mixer and centrifuge

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of 2-cyanocyclopentanone in the n-octanol-saturated water phase at a known concentration.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.

-

Equilibration: Seal the container and shake or vortex it for a set period (e.g., 30 minutes) to allow the solute to partition between the two phases. Afterward, centrifuge the mixture to ensure complete phase separation.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of 2-cyanocyclopentanone remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculation: The concentration in the octanol phase is determined by mass balance (initial aqueous concentration minus final aqueous concentration). The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous]. The LogP is the base-10 logarithm of P.

General Protocol for Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a neat liquid sample like 2-cyanocyclopentanone, a spectrum can be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[5]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT-135 can be run to aid in assigning carbon signals.[5]

-

Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.[5]

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system. Ionize the molecules (e.g., using electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[7]

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows related to 2-cyanocyclopentanone.

Caption: Workflow for the synthesis of 2-cyanocyclopentanone.

Caption: Experimental workflow for LogP determination via the shake-flask method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc [chemsrc.com]

- 3. Cyclopentanone-2-carbonitrile | 2941-29-9 [sigmaaldrich.com]

- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to 2-Oxocyclopentanecarbonitrile (CAS 2941-29-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarbonitrile (CAS 2941-29-9), a versatile synthetic intermediate. The document details its chemical and physical properties, spectral data, and safety information. Key synthetic methodologies, including the Dieckmann condensation and Thorpe-Ziegler cyclization, are discussed with generalized experimental protocols and reaction pathway diagrams. While specific biological activities for this compound are not extensively documented in current literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting potential for future investigation. This guide serves as a foundational resource for researchers utilizing or considering 2-Oxocyclopentanecarbonitrile in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

2-Oxocyclopentanecarbonitrile, also known as 2-cyanocyclopentanone, is a cyclic ketone and a nitrile.[1] Its chemical structure and properties make it a useful building block in organic synthesis.[2]

Table 1: Chemical and Physical Properties of 2-Oxocyclopentanecarbonitrile

| Property | Value | Reference(s) |

| CAS Number | 2941-29-9 | [1] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [1] |

| Synonyms | 2-Cyanocyclopentanone, 2-Cyano-1-cyclopentanone | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in organic solvents, insoluble in water.[2] | [2] |

Spectral Data

The structural features of 2-Oxocyclopentanecarbonitrile can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of 2-Oxocyclopentanecarbonitrile

| Spectrum Type | Key Peaks/Features | Reference(s) |

| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [1] |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [3] |

| Infrared (IR) | Characteristic peaks for C=O (ketone) and C≡N (nitrile) functional groups are expected. The carbonyl stretch for cyclic ketones typically appears around 1740-1780 cm⁻¹. The nitrile stretch is expected in the 2210-2260 cm⁻¹ region. | [4][5][6] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (109.13 m/z) and characteristic fragmentation patterns can be observed. | [1] |

Safety and Handling

2-Oxocyclopentanecarbonitrile is classified as harmful and requires careful handling in a laboratory setting.[7]

Table 3: GHS Hazard Information for 2-Oxocyclopentanecarbonitrile

| Hazard Statement | Precautionary Statement | Pictogram | Reference(s) |

| Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | GHS07 (Exclamation Mark) | [8] |

| Harmful in contact with skin. | Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) | [8] |

| Causes skin irritation. | Wash skin with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | GHS07 (Exclamation Mark) | [8] |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | GHS07 (Exclamation Mark) | [8] |

| Harmful if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | GHS07 (Exclamation Mark) | [8] |

| May cause respiratory irritation. | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | GHS07 (Exclamation Mark) | [8] |

Handling Recommendations: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry place away from heat and incompatible materials such as oxidizing agents.[7]

Synthetic Methodologies

The synthesis of 2-Oxocyclopentanecarbonitrile is typically achieved through intramolecular cyclization reactions. The two most prominent methods are the Dieckmann condensation and the Thorpe-Ziegler cyclization.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester.[9][10][11] For the synthesis of 2-Oxocyclopentanecarbonitrile, a derivative of adipic acid would be the starting material, which upon cyclization, hydrolysis, and decarboxylation would yield the target molecule.

Generalized Experimental Protocol (Dieckmann Condensation):

-

Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., toluene, ethanol).

-

Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is added to the solvent.

-

Substrate Addition: The adipate diester (e.g., diethyl adipate) is added dropwise to the stirred suspension of the base at an appropriate temperature (often elevated).

-

Reaction: The reaction mixture is heated at reflux for several hours to drive the cyclization to completion.

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding 2-cyclopentanone.

-

Cyanation: The final step would involve the introduction of the nitrile group at the alpha position of the cyclopentanone, for which various cyanation methods can be employed.

Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and purification methods need to be optimized for the specific substrate and scale.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic α-cyano enamine, which upon hydrolysis yields a cyclic α-cyanoketone.[12][13][14] This method is particularly well-suited for the synthesis of 2-Oxocyclopentanecarbonitrile from adiponitrile.

Generalized Experimental Protocol (Thorpe-Ziegler Cyclization):

-

Reaction Setup: A dry reaction vessel is charged with an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere.

-

Base Addition: A strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) is added to the solvent.

-

Substrate Addition: Adiponitrile is added slowly to the base suspension at a controlled temperature (often low temperature for LDA).

-

Reaction: The mixture is stirred, and the temperature may be gradually increased to promote cyclization. The reaction progress can be monitored by techniques like TLC or GC.

-

Hydrolysis: Upon completion of the cyclization, the reaction is carefully quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate enamine to the corresponding ketone.

-

Workup and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as distillation or column chromatography to afford 2-Oxocyclopentanecarbonitrile.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or pharmacological profile of 2-Oxocyclopentanecarbonitrile. However, the cyclopentanone and nitrile moieties are present in various biologically active molecules.

-

Cyclopentanone Derivatives: The cyclopentanone ring is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[15]

-

Nitrile-Containing Compounds: The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. It is also a versatile functional group that can be transformed into other functionalities, making it valuable in medicinal chemistry.[16][17]

Given the presence of these structural features, 2-Oxocyclopentanecarbonitrile could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of this compound and its derivatives. Due to the absence of specific data, a signaling pathway diagram cannot be provided at this time.

Conclusion

2-Oxocyclopentanecarbonitrile (CAS 2941-29-9) is a readily accessible synthetic intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established organic reactions like the Dieckmann condensation and Thorpe-Ziegler cyclization. While its own biological activity remains to be elucidated, its structural components suggest that it is a promising scaffold for the development of novel chemical entities for biological screening. This guide provides a solid foundation of technical information for scientists working with this compound.

References

- 1. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc [chemsrc.com]

- 8. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. sciprofiles.com [sciprofiles.com]

- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Oxocyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxocyclopentanecarbonitrile (C₆H₇NO, Molecular Weight: 109.13 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols. This guide is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 2-Oxocyclopentanecarbonitrile. It is important to note that while spectral databases confirm the existence of this data, specific numerical values can vary slightly based on experimental conditions. The data presented here are representative values derived from typical spectroscopic behaviors of the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Triplet (t) | 1H | CH adjacent to nitrile and carbonyl |

| ~2.3 - 2.6 | Multiplet (m) | 2H | CH₂ adjacent to carbonyl |

| ~2.1 - 2.3 | Multiplet (m) | 2H | CH₂ |

| ~1.9 - 2.1 | Multiplet (m) | 2H | CH₂ |

Note: The exact chemical shifts and coupling constants can be found in spectral databases such as SpectraBase.

Table 2: ¹³C NMR Spectral Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~205 - 215 | C=O (Ketone) |

| ~118 - 122 | C≡N (Nitrile) |

| ~40 - 45 | CH adjacent to nitrile and carbonyl |

| ~35 - 40 | CH₂ adjacent to carbonyl |

| ~20 - 30 | Other CH₂ groups |

Note: Quaternary carbons, such as the nitrile carbon, may exhibit weaker signals.

Table 3: FT-IR Spectral Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~2250 - 2210 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1750 - 1730 | Strong, Sharp | C=O stretch (cyclopentanone) |

Note: The exact position of the carbonyl stretch is sensitive to ring strain.

Table 4: Mass Spectrometry (GC-MS) Data (Representative Fragmentation)

| m/z | Relative Abundance | Possible Fragment |

| 109 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CO]⁺ |

| 80 | Moderate | [M - HCN]⁺ |

| 54 | High | [C₄H₆]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may vary with ionization energy.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Oxocyclopentanecarbonitrile.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 2-Oxocyclopentanecarbonitrile is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to simplify the spectrum to single lines for each unique carbon atom.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Oxocyclopentanecarbonitrile.

Methodology:

-

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the preferred method due to its simplicity.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Oxocyclopentanecarbonitrile.

Methodology:

-

Sample Preparation: A dilute solution of 2-Oxocyclopentanecarbonitrile is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The MS is typically a quadrupole or ion trap analyzer.

-

Gas Chromatography:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC inlet.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent) is used for separation.

-

Oven Program: A temperature gradient is applied to the oven to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10-15°C/min to 250°C.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The abundance of each ion is measured by the detector.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to provide structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Oxocyclopentanecarbonitrile.

Caption: General workflow for spectroscopic analysis of 2-Oxocyclopentanecarbonitrile.

Tautomerism in 2-Oxocyclopentanecarbonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclopentanecarbonitrile, a versatile building block in organic synthesis, exhibits keto-enol tautomerism, a fundamental concept with significant implications for its reactivity, stability, and application in drug discovery and development. This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-oxocyclopentanecarbonitrile, detailing the structural aspects of the tautomers, the factors influencing their interconversion, and the spectroscopic techniques used for their characterization. Detailed experimental protocols and data presentation are provided to facilitate further research in this area.

Introduction to Tautomerism in α-Cyanoketones

Tautomers are constitutional isomers that readily interconvert, with the most common form being keto-enol tautomerism.[1][2] In this equilibrium, a proton migrates from an α-carbon to the carbonyl oxygen, resulting in the formation of an enol.[3] The position of this equilibrium is influenced by various factors including substitution, conjugation, hydrogen bonding, and solvent polarity.[4][5][6] For α-cyanoketones like 2-oxocyclopentanecarbonitrile, the presence of the electron-withdrawing nitrile group significantly impacts the acidity of the α-proton and the stability of the resulting tautomers.

Tautomeric Forms of 2-Oxocyclopentanecarbonitrile

2-Oxocyclopentanecarbonitrile (also known as 2-cyanocyclopentanone) can exist in equilibrium between its keto form and two possible enol forms. The keto form is generally the more stable tautomer for simple ketones.[7] However, the stability of the enol forms can be enhanced by factors such as conjugation.[6]

The tautomeric equilibrium for 2-oxocyclopentanecarbonitrile can be depicted as follows:

Caption: Tautomeric equilibrium of 2-Oxocyclopentanecarbonitrile.

The relative stability of Enol Form 1 versus Enol Form 2 is influenced by the substitution of the double bond. Generally, more substituted alkenes are more stable.[8] In this case, Enol Form 1 possesses a trisubstituted double bond, whereas Enol Form 2 has a disubstituted double bond, suggesting that Enol Form 1 may be the more stable of the two enol tautomers.

Spectroscopic Characterization of Tautomers

The different functional groups present in the keto and enol forms of 2-oxocyclopentanecarbonitrile give rise to distinct spectroscopic signatures, which can be used to identify and quantify the tautomers in a mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the carbonyl (C=O) and hydroxyl (O-H) functional groups characteristic of the keto and enol forms, respectively.[9][10]

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Notes |

| C=O (ketone) | Keto | ~1750-1730 | Strong, sharp absorption. The exact position can be influenced by ring strain. |

| C≡N (nitrile) | Both | ~2260-2240 | Sharp, medium intensity absorption. |

| O-H (alcohol) | Enol | ~3600-3200 | Broad absorption, indicating hydrogen bonding. |

| C=C (alkene) | Enol | ~1680-1640 | Variable intensity, may be weaker than the C=O stretch. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of the tautomers.[11]

¹H NMR Spectroscopy:

| Proton | Tautomeric Form | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| α-H (next to C=O and C≡N) | Keto | 3.5 - 4.0 | Triplet |

| -CH₂- (ring protons) | Keto | 1.8 - 2.5 | Multiplets |

| =C-H (vinylic proton) | Enol | 5.0 - 6.0 | Singlet or narrow multiplet |

| -OH (hydroxyl proton) | Enol | 4.0 - 7.0 (variable) | Broad singlet, exchangeable with D₂O |

¹³C NMR Spectroscopy:

| Carbon | Tautomeric Form | Approximate Chemical Shift (δ, ppm) | |---|---|---|---| | C=O (carbonyl) | Keto | > 200 | | C≡N (nitrile) | Both | 115 - 125 | | α-C (next to C=O and C≡N) | Keto | 50 - 60 | | C=C (alkene carbons) | Enol | 100 - 150 | | C-OH (enol carbon) | Enol | 150 - 160 |

Experimental Protocols

Synthesis of 2-Oxocyclopentanecarbonitrile

A common method for the synthesis of 2-oxocyclopentanecarbonitrile involves the cyanation of a cyclopentanone precursor. One reported method involves the reaction of 2-amino-1-cyanocyclopentene with hydrogen chloride.[12] Another approach is the Thorpe-Ziegler condensation of adiponitrile.[12]

Caption: Simplified workflow for the synthesis of 2-Oxocyclopentanecarbonitrile.

Detailed Protocol (based on Thorpe-Ziegler condensation):

-

Reaction Setup: A solution of adiponitrile in an aprotic solvent (e.g., toluene) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Base Addition: A strong base, such as sodium hydride (NaH), is added portion-wise to the stirred solution at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux and stirred for several hours to promote the intramolecular cyclization.

-

Quenching and Workup: After cooling, the reaction is carefully quenched with a protic solvent (e.g., ethanol) followed by acidification with an aqueous acid (e.g., HCl).

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Investigation of Tautomeric Equilibrium by NMR Spectroscopy

This protocol outlines the steps to determine the ratio of keto and enol tautomers at equilibrium.

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a sample of purified 2-oxocyclopentanecarbonitrile and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).

-

Data Processing: Process the acquired spectra, including Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis and Quantification:

-

In the ¹H NMR spectrum, identify the distinct signals corresponding to the keto and enol forms (e.g., the α-proton of the keto form and the vinylic proton of the enol form).

-

Integrate the area under these characteristic peaks.

-

The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example: % Keto = [Integral(α-H_keto) / (Integral(α-H_keto) + Integral(=C-H_enol))] * 100 % Enol = [Integral(=C-H_enol) / (Integral(α-H_keto) + Integral(=C-H_enol))] * 100

-

Factors Influencing the Tautomeric Equilibrium

The relative amounts of the keto and enol tautomers can be influenced by several factors:

-

Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. Less polar, aprotic solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible.

-

Temperature: The effect of temperature on the equilibrium constant depends on the enthalpy change of the tautomerization.

-

pH: Both acid and base can catalyze the interconversion of tautomers.[6][13] The concentration of the enol or enolate form can be significantly affected by the pH of the medium.

Conclusion

The tautomerism of 2-oxocyclopentanecarbonitrile is a critical aspect of its chemistry, influencing its reactivity and potential applications. A thorough understanding and characterization of the keto-enol equilibrium are essential for its effective use in synthetic and medicinal chemistry. The experimental protocols and spectroscopic data provided in this guide offer a framework for researchers to investigate and harness the unique properties of this valuable chemical entity. Further studies to precisely quantify the equilibrium constants and thermodynamic parameters in various conditions are encouraged to expand our understanding of this fascinating molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 9. compoundchem.com [compoundchem.com]

- 10. youtube.com [youtube.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. lookchem.com [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

theoretical and computational studies of 2-Oxocyclopentanecarbonitrile

An In-depth Technical Guide to the Theoretical and Computational Study of 2-Oxocyclopentanecarbonitrile

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Oxocyclopentanecarbonitrile. This molecule, featuring a five-membered ring with both a ketone and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry and drug development. This document outlines a robust computational workflow, beginning with conformational analysis and geometry optimization using Density Functional Theory (DFT). It further details the prediction of spectroscopic properties, including vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. Frontier Molecular Orbital (FMO) analysis is discussed to elucidate the molecule's reactivity and electronic characteristics. Finally, a hypothetical molecular docking study is presented to illustrate its potential interactions with biological targets. The data, protocols, and visualizations herein serve as a foundational resource for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design.

Introduction

2-Oxocyclopentanecarbonitrile (also known as 2-cyanocyclopentanone) is a bifunctional organic compound with the molecular formula C₆H₇NO.[1] Its structure, comprising a cyclopentanone ring substituted with a cyano group at the alpha position, makes it an intriguing candidate for chemical synthesis and as a building block for more complex pharmaceutical agents. The presence of the ketone and nitrile groups provides multiple sites for chemical modification and potential interactions with biological macromolecules.

Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for its application in drug design.[2] Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, guiding experimental efforts and enabling the rational design of novel therapeutics.[2][3] This guide details a standard computational protocol for the comprehensive analysis of 2-Oxocyclopentanecarbonitrile, presenting representative data to illustrate the expected outcomes of such a study.

Computational and Experimental Protocols

A multi-step computational workflow is essential for a thorough investigation of 2-Oxocyclopentanecarbonitrile's properties. This process is complemented by standard experimental techniques for synthesis and characterization.

Computational Methodology

The primary computational approach utilizes Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[2]

-

Conformational Analysis and Geometry Optimization: An initial conformational search is performed to identify the low-energy conformers of the molecule. The cyclopentanone ring can adopt non-planar conformations, typically described as envelope or twist (C₂) forms.[4][5] The stability of conformers with the cyano group in pseudo-axial versus pseudo-equatorial positions is a key consideration.[6][7] Full geometry optimization of the most stable conformer is then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G* basis set.[2][8]

-

Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G*).[2] These calculations serve to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[9][10]

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. Calculations are typically referenced against a standard, such as tetramethylsilane (TMS), to correlate with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[11][12]

-

Molecular Docking: To explore its potential as a drug candidate, a hypothetical molecular docking study can be performed.[13] The optimized 3D structure of 2-Oxocyclopentanecarbonitrile is docked into the active site of a relevant protein target (e.g., a kinase or enzyme). The docking process predicts the preferred binding orientation and calculates a scoring function (e.g., in kcal/mol) to estimate the binding affinity.[14][15]

Experimental Protocols (Cited)

-

Synthesis: The synthesis of 2-Oxocyclopentanecarbonitrile and its derivatives can be achieved through various established organic chemistry reactions. While specific protocols for this exact molecule are not detailed in the provided search results, related syntheses often involve reactions like the dehydration of oximes or cyanation of ketones.[16][17]

-

Spectroscopic Characterization:

-

FTIR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups are of primary interest.[12][16]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz for ¹H NMR).[18] Chemical shifts are reported in parts per million (ppm) relative to TMS. These spectra confirm the structural connectivity of the molecule.[19]

-

Data Presentation and Analysis

The following tables summarize the expected physicochemical and computational data for 2-Oxocyclopentanecarbonitrile.

Table 1: General and Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [1] |

| CAS Number | 2941-29-9 | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 |[1] |

Conformational and Structural Analysis

The cyclopentanone ring is not planar and exists in dynamic equilibrium between envelope and twist conformations. For 2-substituted cyclopentanones, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[6][7] DFT calculations are used to determine the relative energies of these conformers. The pseudo-equatorial conformer is often more stable due to reduced steric hindrance.

Table 2: Predicted Structural Parameters (DFT B3LYP/6-31G)* (Note: These are representative values based on standard bond lengths and computational studies of similar molecules.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C≡N | ~1.16 Å | |

| C-CN | ~1.47 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angles | ||

| O=C-C | ~125° | |

| C-C-CN | ~110° |

| Dihedral Angle | C-C-C-C (ring) | Varies (non-planar) |

Predicted Spectroscopic Data

Vibrational Analysis: The predicted IR spectrum is dominated by strong absorption bands corresponding to the carbonyl and nitrile groups.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic CH₂ | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | ~2240 - 2260 | Medium-Strong |

| C=O Stretch | Ketone | ~1740 - 1760 | Strong |

| C-C Stretch | Ring | 1000 - 1200 | Medium |

Reference for typical ranges:[4][10][16]

NMR Analysis: The predicted NMR chemical shifts are crucial for structural verification.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Note: Values are estimated based on typical chemical shift ranges for the given functional groups.)

| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | |||

| H at C2 | ~3.5 - 3.8 | Triplet | |

| H at C3, C5 | ~2.2 - 2.6 | Multiplet | |

| H at C4 | ~2.0 - 2.3 | Multiplet | |

| ¹³C NMR | |||

| C1 (C=O) | ~205 - 220 | - | |

| C2 (CH-CN) | ~40 - 50 | - | |

| C6 (C≡N) | ~115 - 120 | - | |

| C3, C5 (CH₂) | ~30 - 40 | - |

| | C4 (CH₂) | ~20 - 30 | - |

Reference for typical ranges:[18][19][20]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atom of the carbonyl group. The LUMO is likely centered on the electrophilic carbon of the carbonyl group and the cyano group.[21] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[12]

Table 5: Predicted Frontier Molecular Orbital Properties (DFT B3LYP/6-31G)* (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |

Molecular Docking and Drug Development Implications

To illustrate its potential in drug discovery, a hypothetical docking study of 2-Oxocyclopentanecarbonitrile against a protein kinase was conceptualized. Kinases are important targets in cancer therapy. The small, rigid scaffold of the molecule could allow it to fit into the ATP-binding pocket of a kinase.

Table 6: Hypothetical Molecular Docking Results against a Protein Kinase

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| 2-Oxocyclopentanecarbonitrile | -6.5 | Hydrogen bond (C=O with backbone NH), Hydrophobic interactions (cyclopentyl ring) |

| Known Kinase Inhibitor (Reference) | -8.0 | Hydrogen bonds, Pi-stacking |

The hypothetical docking score suggests a moderate binding affinity. The carbonyl group is predicted to act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[22] This suggests that 2-Oxocyclopentanecarbonitrile could serve as a starting point or a fragment for designing more potent and selective inhibitors.

Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts relevant to the study of 2-Oxocyclopentanecarbonitrile.

References

- 1. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. researchgate.net [researchgate.net]

Unveiling the Structural Landscape of 2-Oxocyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclopentanecarbonitrile, a bifunctional cyclic compound, serves as a valuable building block in organic synthesis and drug discovery. Its rigid cyclopentanone frame, coupled with the reactive keto and nitrile functionalities, offers a unique scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, reaction dynamics, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Oxocyclopentanecarbonitrile, details the standard experimental procedures for its structural elucidation, and presents a logical framework for its molecular interactions.

Predicted Physicochemical Properties

A summary of the computed and experimentally available data for 2-Oxocyclopentanecarbonitrile is presented below. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | PubChem[1] |

| CAS Number | 2941-29-9 | PubChem[1] |

| Boiling Point | 258 °C at 760 mmHg | LookChem[2] |

| Density | 1.084 g/cm³ | LookChem[2] |

| XLogP3 | 0.4 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like 2-Oxocyclopentanecarbonitrile follows a well-established workflow. The following sections detail the necessary experimental procedures.

Synthesis and Purification

The initial step involves the synthesis of 2-Oxocyclopentanecarbonitrile, which can be achieved through various organic synthesis routes. Following synthesis, the compound must be purified to a high degree, typically greater than 99%, to ensure the growth of high-quality single crystals. Common purification techniques include:

-

Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of pure crystals.

-

Chromatography: Utilizing techniques such as column chromatography to separate the target compound from impurities.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. The data collection process involves:

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffraction spot are recorded. Key parameters for data collection include the X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), temperature (often cryogenic, e.g., 100 K, to minimize thermal motion), and exposure time.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

Visualizing the Workflow and Molecular Logic

To better illustrate the process and the molecular features of 2-Oxocyclopentanecarbonitrile, the following diagrams are provided.

Figure 1: Experimental workflow for crystal structure analysis.

References

A Technical Guide to the Historical Synthesis of 2-Cyanocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 2-cyanocyclopentanone, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals. The document provides a detailed examination of the two primary synthetic routes: the Thorpe-Ziegler reaction and the Dieckmann condensation followed by cyanation. This guide includes a comparative analysis of these methods, detailed experimental protocols based on historical literature, and visualizations to elucidate the reaction pathways.

Introduction

2-Cyanocyclopentanone, also known as 2-oxocyclopentanecarbonitrile, is a bifunctional molecule featuring both a ketone and a nitrile group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and as a precursor to various cyclopentane derivatives. The historical development of synthetic routes to this compound was pivotal for advancing the synthesis of natural products and medicinal agents. This guide focuses on the two seminal intramolecular cyclization reactions that have been historically employed for its preparation.

Core Historical Synthesis Methods

The two most prominent historical methods for the synthesis of 2-cyanocyclopentanone are the Thorpe-Ziegler reaction of adiponitrile and the Dieckmann condensation of diethyl adipate, followed by a separate cyanation step.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe reaction, is a classic method for the synthesis of cyclic α-cyano ketones from dinitriles.[1][2] Developed in the early 20th century and significantly advanced by the work of Karl Ziegler in the 1930s, this reaction involves the base-catalyzed intramolecular cyclization of an α,ω-dinitrile.[2] Ziegler's application of the high-dilution principle was crucial for favoring the intramolecular reaction over intermolecular polymerization, leading to good yields of cyclic products.[2]

The reaction proceeds via the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic iminonitrile intermediate. Subsequent hydrolysis of this intermediate yields the desired α-cyanoketone.

Dieckmann Condensation and Subsequent Cyanation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a reaction first reported by Walter Dieckmann in 1894.[3] For the synthesis of 2-cyanocyclopentanone, this method involves a two-step process. First, a 1,6-diester, typically diethyl adipate, is treated with a base such as sodium ethoxide to yield ethyl 2-oxocyclopentanecarboxylate.[4] This β-keto ester is then subjected to a cyanation reaction to introduce the nitrile group at the α-position, followed by hydrolysis and decarboxylation to afford 2-cyanocyclopentanone.

Comparative Data of Historical Synthesis Methods

The following table summarizes the key quantitative data for the historical synthesis methods of 2-cyanocyclopentanone and its immediate precursor.

| Method | Starting Material | Key Reagents | Intermediate | Reported Yield |

| Thorpe-Ziegler Reaction | Adiponitrile | Strong Base (e.g., Sodium ethoxide, Sodium amide) | 2-Iminocyclopentanecarbonitrile | Not specifically found for 2-cyanocyclopentanone, but generally 60-80% for cyclic ketones via this method.[2] |

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide, Toluene | Ethyl 2-oxocyclopentanecarboxylate | 74-81% |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key historical synthesis methods, based on procedures described in the literature.

Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

This procedure is adapted from Organic Syntheses, a reliable source for historical organic preparations.

Materials:

-

Diethyl adipate

-

Sodium metal

-

Toluene, anhydrous

-

Acetic acid, 10% aqueous solution

-

Sodium carbonate, 7% aqueous solution

-

Ether

Equipment:

-

3-liter three-necked round-bottom flask

-

Mercury-sealed mechanical stirrer

-

250-mL dropping funnel

-

Reflux condenser with a calcium chloride tube

-

Oil bath

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To the 3-liter three-necked flask, add 23 g (1 gram-atom) of sodium and 250 mL of dry toluene.

-

While stirring vigorously, add 202 g (1 mole) of diethyl adipate from the dropping funnel over approximately two hours. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture in an oil bath at 100-115°C for an additional five hours after the addition is complete. Add dry toluene as needed to maintain a stirrable consistency (approximately 750 mL to 1 L total).

-

Cool the reaction mixture in an ice bath and then slowly pour it into 1 L of 10% acetic acid, also cooled to 0°C in an ice-salt bath.

-

Separate the toluene layer and wash it once with water, twice with cold 7% sodium carbonate solution, and finally once more with water.

-

Remove the toluene by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure. The fraction boiling at 83-88°C/5 mmHg is collected as ethyl 2-oxocyclopentanecarboxylate.

-

The reported yield is 115-127 g (74-81% of the theoretical amount).

Protocol 2: Cyanation of Ethyl 2-Oxocyclopentanecarboxylate (General Historical Approach)

Conceptual Steps:

-

Enolate Formation: The ethyl 2-oxocyclopentanecarboxylate is treated with a base (e.g., sodium ethoxide) to form the corresponding enolate.

-

Tosylation: The enolate is then reacted with p-toluenesulfonyl chloride (TsCl) to form an enol tosylate.

-

Cyanide Displacement: The enol tosylate is treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or DMF) to displace the tosylate group and introduce the cyano group.

-

Hydrolysis and Decarboxylation: The resulting α-cyano-β-keto ester is then subjected to acidic hydrolysis and heating to remove the ester group and afford 2-cyanocyclopentanone.

Protocol 3: Synthesis of 2-Cyanocyclopentanone via Thorpe-Ziegler Reaction (Generalized Protocol)

While a specific detailed protocol for the synthesis of 2-cyanocyclopentanone from adiponitrile is not provided in the readily available historical literature, the following is a generalized procedure based on the principles of the Thorpe-Ziegler reaction.

Materials:

-

Adiponitrile

-

Strong base (e.g., Sodium amide in liquid ammonia, or Lithium diisopropylamide (LDA) in THF)

-

Anhydrous aprotic solvent (e.g., Toluene, THF)

-

Hydrochloric acid, dilute aqueous solution

-

Ether or other suitable organic solvent for extraction

Equipment:

-

High-dilution reaction setup (e.g., a large flask with a dropping funnel for slow addition)

-

Mechanical stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a reaction vessel for high-dilution conditions. This typically involves dissolving the starting material in a large volume of solvent and adding it slowly to a solution of the base.

-

Under an inert atmosphere, prepare a solution of the strong base in the anhydrous aprotic solvent. For example, sodium amide in liquid ammonia or a freshly prepared solution of LDA in THF.

-

In a separate flask, prepare a dilute solution of adiponitrile in the same anhydrous solvent.

-